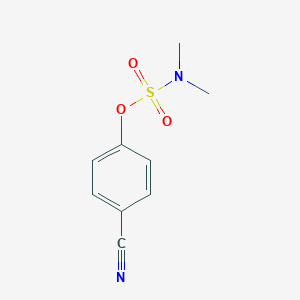

4-cyanophenyl N,N-dimethylsulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyanophenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol. It is known for its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate group. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of 4-cyanophenyl N,N-dimethylsulfamate typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

4-Cyanophenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-cyanophenol and N,N-dimethylsulfamic acid.

Wissenschaftliche Forschungsanwendungen

4-Cyanophenyl N,N-dimethylsulfamate is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-cyanophenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic systems, while the dimethylsulfamate group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

4-Cyanophenyl N,N-dimethylsulfamate can be compared with other similar compounds, such as:

4-Cyanophenyl N,N-dimethylsulfamide: Similar structure but with an amide group instead of a sulfamate group.

4-Cyanophenyl N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfamate group.

4-Cyanophenyl N,N-dimethylphosphonate: Features a phosphonate group in place of the sulfamate group.

Biologische Aktivität

4-Cyanophenyl N,N-dimethylsulfamate (CAS No. 164648-84-4) is an organic compound characterized by its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate moiety. This compound has garnered attention in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

- Molecular Formula : C9H10N2O3S

- Molecular Weight : 226.25 g/mol

- Structure : The compound features a cyanophenyl group attached to a dimethylsulfamate group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to yield the desired product efficiently.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylsulfamate group can participate in hydrogen bonding, potentially influencing enzyme activity and receptor binding .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of sulfamates can exhibit antiprotozoal effects, which may extend to this compound. For instance, related compounds have shown efficacy against Trypanosoma brucei and Plasmodium falciparum .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aromatase and steroid sulfatase, enzymes involved in steroid metabolism. In particular, modifications to the sulfamate structure have been shown to enhance inhibitory potency against these enzymes .

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Cyanophenyl + Sulfamate | Potential enzyme inhibitor |

| 4-Cyanophenyl N,N-dimethylamide | Cyanophenyl + Amide | Antiparasitic activity observed |

| 4-Cyanophenyl N,N-dimethylcarbamate | Cyanophenyl + Carbamate | Notable for chemical reactivity |

Eigenschaften

IUPAC Name |

(4-cyanophenyl) N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKIXBOCPVDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372347 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-84-4 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.